![molecular formula C17H17N5O2 B2372209 1-(1-苯基-1H-吡唑并[3,4-d]嘧啶-4-基)哌啶-4-羧酸 CAS No. 932162-77-1](/img/structure/B2372209.png)

1-(1-苯基-1H-吡唑并[3,4-d]嘧啶-4-基)哌啶-4-羧酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

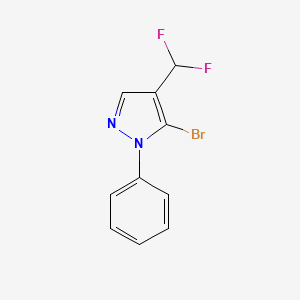

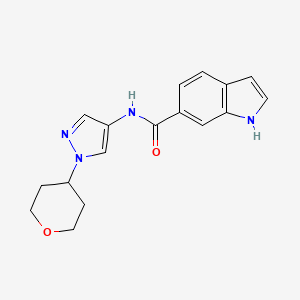

The compound “1-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)piperidine-4-carboxylic acid” is a chemical compound with the molecular formula C17H17N5O2 . It is part of a class of compounds known as pyrazolo[3,4-d]pyrimidines, which have been studied for their antimicrobial activities .

Synthesis Analysis

The synthesis of pyrazolo[3,4-d]pyrimidine derivatives has been explored in various studies. For instance, one study used 2-(4-Oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)acetonitrile as the key intermediate for the synthesis of polyfunctionally substituted heterocycles . Another study synthesized 38 pyrazolo[3,4-b]pyridine derivatives based on scaffold hopping and computer-aided drug design .Physical and Chemical Properties Analysis

The compound has a predicted boiling point of 517.7±50.0 °C . Other physical and chemical properties are not detailed in the search results.科学研究应用

癌症研究

该化合物及其衍生物在癌症研究中显示出前景。例如,某些衍生物已被确定为 Aurora A 的抑制剂,Aurora A 是一种参与细胞分裂调节的激酶,表明在癌症治疗中具有潜在的效用 (ロバート ヘンリー,ジェームズ, 2006)。此外,各种具有吡唑并[3,4-d]嘧啶核心的异构结构嘌呤类似物,包括 1-(1-苯基-1H-吡唑并[3,4-d]嘧啶-4-基)哌啶-4-羧酸,对艾氏腹水癌细胞显示出有希望的结果,并显示出显着的体内放射保护活性 (M. Ghorab, F. Ragab, E. Noaman, H. Heiba, Sarah Aboulmagd, 2009)。

抗病毒研究

源自该酸的化合物表现出抗病毒活性。例如,特定的衍生物对 1 型单纯疱疹病毒 (HSV-1)、马亚罗病毒 (MAY) 和水疱性口炎病毒 (VSV) 表现出抑制作用,而对 Vero 细胞没有显示出毒性 (A. Bernardino, Alexandre R. Azevedo, L. C. S. Pinheiro, J. C. Borges, Vinícius Lucio Carvalho, Milene Dias Miranda, M. D. Meneses, M. Nascimento, D. Ferreira, M. Rebello, Viveca Giongo Silva, I. Frugulhetti, 2007)。

抗炎和抗氧化研究

一些衍生物已被研究其作为抗 5-脂氧合酶剂和抗氧化剂的潜力。例如,一系列新型的 6-芳基-3-甲基-1-苯基-1H-吡唑并[3,4-d]嘧啶-4(5H)-酮类表现出抗癌和抗 5-脂氧合酶活性 (A. Rahmouni, Sawssen Souiei, Mohamed Amine Belkacem, Anis Romdhane, J. Bouajila, H. Ben Jannet, 2016)。此外,特定的吡唑并[3,4-d]嘧啶-4-酮衍生物显示出的抗氧化活性几乎与抗坏血酸相当 (A. El‐Mekabaty, 2015)。

抗菌研究

该化合物的衍生物也已对其抗菌活性进行了评估。例如,发现合成的各种 6-芳基-3-甲基-1-苯基-1H-吡唑并[3,4-b]吡啶-4-羧酸是有效的抗菌剂 (T. Maqbool, A. Nazeer, M. N. Khan, M. Elliott, M. Khan, M. Ashraf, Muhammad Nasrullah, Shafia Arshad, M. Munawar, 2014)。

药物化学中的合成和表征

该化合物是药物化学中各种合成途径中的重要中间体。例如,它已被用于合成抗凝剂阿哌沙班,以及制备各种杂环化合物 (Qing Wang, Zili Suo, Yong Zhang, Quan Hou, Hui Li, 2017)。

作用机制

Target of Action

The primary target of the compound 1-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)piperidine-4-carboxylic acid, also known as MFCD08558311, is the Mitogen-activated protein kinase 14 . This kinase plays a crucial role in cellular processes such as proliferation, differentiation, and stress response .

Mode of Action

MFCD08558311 interacts with its target, the Mitogen-activated protein kinase 14, by inhibiting its activity . This inhibition prevents the kinase from phosphorylating other proteins, thereby disrupting the signaling pathways it is involved in .

Biochemical Pathways

The inhibition of Mitogen-activated protein kinase 14 by MFCD08558311 affects various biochemical pathways. These pathways are primarily involved in cell proliferation and stress response . The downstream effects of this disruption can lead to changes in cell growth and survival .

Pharmacokinetics

In silico admet studies suggest that it has suitable pharmacokinetic properties . These properties can impact the bioavailability of the compound, which is a critical factor in its effectiveness .

Result of Action

The molecular and cellular effects of MFCD08558311’s action primarily involve changes in cell growth and survival. By inhibiting the activity of Mitogen-activated protein kinase 14, MFCD08558311 can disrupt cell proliferation and induce apoptosis .

生化分析

Biochemical Properties

MFCD08558311 has been found to interact with certain enzymes and proteins. For instance, it has been associated with the inhibition of Cyclin-dependent kinase 2 (CDK2), a protein that plays a crucial role in cell cycle regulation . The interaction between MFCD08558311 and CDK2 could potentially influence various biochemical reactions within the cell .

Cellular Effects

The cellular effects of MFCD08558311 are primarily observed in its potential cytotoxic activities against certain cell lines. For instance, it has shown superior cytotoxic activities against MCF-7 and HCT-116 cell lines, and moderate activity against HepG-2 . These effects suggest that MFCD08558311 could influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of MFCD08558311 involves its interaction with CDK2. It has been found to inhibit CDK2, which could lead to alterations in cell cycle progression and induce apoptosis within cells . This suggests that MFCD08558311 exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition, and changes in gene expression .

Temporal Effects in Laboratory Settings

Its stability, degradation, and long-term effects on cellular function could be inferred from its cytotoxic activities observed in in vitro studies .

Dosage Effects in Animal Models

The dosage effects of MFCD08558311 in animal models have not been explicitly reported in the literature. Its cytotoxic activities suggest that its effects could potentially vary with different dosages .

Metabolic Pathways

Given its interaction with CDK2, it could potentially influence pathways related to cell cycle regulation .

Transport and Distribution

Its cellular effects suggest that it could interact with certain transporters or binding proteins, influencing its localization or accumulation within cells .

Subcellular Localization

Given its molecular interactions and cellular effects, it could potentially be localized to specific compartments or organelles within the cell .

属性

IUPAC Name |

1-(1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)piperidine-4-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17N5O2/c23-17(24)12-6-8-21(9-7-12)15-14-10-20-22(16(14)19-11-18-15)13-4-2-1-3-5-13/h1-5,10-12H,6-9H2,(H,23,24) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLWMPBIRTTYIBL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C(=O)O)C2=NC=NC3=C2C=NN3C4=CC=CC=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17N5O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.35 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-(p-tolyl)-[1,2,4]triazolo[3,4-a]phthalazine-3(2H)-thione](/img/structure/B2372127.png)

![N-[1-(2-Fluorophenyl)-2-methylpropyl]prop-2-enamide](/img/structure/B2372128.png)

![4-(pyrrolidin-1-ylsulfonyl)-N-(2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6-yl)benzamide](/img/structure/B2372131.png)

![N-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2372133.png)

![2-((1-(2-(diethylamino)ethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide](/img/structure/B2372138.png)

![Tert-butyl 5-[(1-cyanocyclobutyl)carbamoyl]-4,5-dihydro-1,2-oxazole-3-carboxylate](/img/structure/B2372139.png)

![5-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)sulfamoyl]-2-methylbenzoic acid](/img/structure/B2372143.png)

![(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(2-(methylthio)phenyl)methanone](/img/structure/B2372144.png)

![1'-(2-(3,5-dimethylisoxazol-4-yl)acetyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one](/img/structure/B2372147.png)